BenchChemオンラインストアへようこそ!

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1206988-04-6, PubChem CID is a synthetic small molecule belonging to the 2-thio-substituted imidazole acetamide class. Its core architecture — a 1-allyl-5-(4-methoxyphenyl)-imidazole ring linked via a thioether bridge to an N-isopropylacetamide side chain — places it within the broader imidazole thioacetanilide (ITA) scaffold family that has demonstrated potent biological activity in antiviral and anticancer screening contexts.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 1206988-04-6
Cat. No. B2804992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
CAS1206988-04-6
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H23N3O2S/c1-5-10-21-16(14-6-8-15(23-4)9-7-14)11-19-18(21)24-12-17(22)20-13(2)3/h5-9,11,13H,1,10,12H2,2-4H3,(H,20,22)
InChIKeyLEVTZYZQASPJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1206988-04-6): Structural Identity and Scaffold Context


2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (CAS 1206988-04-6, PubChem CID 49671619) is a synthetic small molecule belonging to the 2-thio-substituted imidazole acetamide class [1]. Its core architecture — a 1-allyl-5-(4-methoxyphenyl)-imidazole ring linked via a thioether bridge to an N-isopropylacetamide side chain — places it within the broader imidazole thioacetanilide (ITA) scaffold family that has demonstrated potent biological activity in antiviral and anticancer screening contexts [2]. The compound features computed drug-like properties including a molecular weight of 345.5 g/mol, XLogP3 of 3.4, and topological polar surface area (TPSA) of 81.5 Ų [1]. Critically, no published primary research literature currently reports quantitative biological activity data for this specific compound.

Why 2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide Cannot Be Interchanged with In-Class Analogs


Within the 2-thio-substituted imidazole acetamide class, small structural perturbations at the N-acetamide terminus, the imidazole N1 substituent, or the 5-aryl group produce substantial differences in computed physicochemical properties that govern pharmacokinetic behavior and target engagement potential [1]. For example, replacing the N-isopropyl group with N-methyl (CAS 1207004-49-6) reduces molecular weight by 14 Da and alters logP, while substituting the 4-methoxyphenyl with 4-bromophenyl (CAS 1207034-75-0) increases molecular weight to 394.33 and introduces a heavy halogen with distinct electronic and steric effects . The established structure-activity relationship (SAR) literature for the imidazole thioacetanilide class demonstrates that the N-substituent on the acetamide terminus directly modulates potency against HIV-1 reverse transcriptase, with EC₅₀ values varying over 10-fold among closely related congeners [2]. Consequently, generic substitution without experimental validation risks selecting a compound with substantially different biological profile, solubility, or metabolic stability.

Quantitative Differentiation Evidence for 2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide vs. Closest Analogs


N-Isopropyl vs. N-Methyl Acetamide: Computed Lipophilicity and Molecular Weight Differentiation

The target compound bears an N-isopropylacetamide terminus (MW 345.46, XLogP3 3.4), differentiating it from the closest commercially available analog 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1207004-49-6, MW 317.41) [1]. The isopropyl group adds 28 Da and increases lipophilicity by approximately 0.5–0.8 logP units compared to the N-methyl analog, based on typical methyl-to-isopropyl logP increments in acetamide series . This difference places the target compound closer to the optimal lipophilicity range (XLogP 1–4) for CNS-capable small molecules while the N-methyl analog falls below this range, potentially affecting membrane permeability and distribution [2].

Lipophilicity Drug-likeness Physicochemical profiling

4-Methoxyphenyl vs. 4-Bromophenyl at Imidazole C5: Electronic and Steric Differentiation

The target compound carries a 4-methoxyphenyl group at the imidazole C5 position, in contrast to the 4-bromophenyl analog (CAS 1207034-75-0) available from Bidepharm at 98% purity . The methoxy substituent (Hammett σₚ = −0.27) is electron-donating via resonance, whereas bromine (σₚ = +0.23) is electron-withdrawing via induction, creating a net Δσ of 0.50 in opposite electronic directions [1]. This electronic difference modulates the electron density of the imidazole ring and the thioether sulfur, which could alter coordination to metal ions, hydrogen-bonding capacity, and redox behavior [2]. Additionally, the 4-bromophenyl analog has a higher molecular weight (394.33 vs. 345.46 Da) and introduces a heavy atom suitable for X-ray crystallographic phasing but also increases the risk of CYP450-mediated metabolic liability via oxidative debromination.

Electronic effects Halogen bonding SAR exploration

N-Isopropylacetamide vs. N-Arylacetamide: Class-Level Potency Differentiation from HIV-1 NNRTI SAR

The target compound features an N-isopropylacetamide side chain, structurally distinct from the N-arylacetamide (anilide) terminus present in the imidazole thioacetanilide (ITA) series characterized by Zhan et al. (2009) [1]. In the published ITA series, the most potent compounds 4a5 (EC₅₀ = 0.18 μM) and 4a2 (EC₅₀ = 0.20 μM) bear 2,6-disubstituted anilide groups, and the SAR study explicitly demonstrated that the nature of the N-aryl substituent is a critical determinant of anti-HIV-1 potency, with EC₅₀ values spanning from 0.18 μM to >10 μM across the series [1]. The N-isopropyl group in the target compound replaces the aromatic anilide with a flexible, branched alkyl chain, which may alter the binding mode within the HIV-1 reverse transcriptase non-nucleoside inhibitor binding pocket (NNIBP) — a hypothesis testable by direct comparative screening [2]. No published HIV-1 inhibition data exist for N-alkyl (non-aryl) variants of this scaffold.

HIV-1 NNRTI Antiviral Structure-activity relationship

Allyl vs. Methyl at Imidazole N1: Impact on Topological Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound bears an N1-allyl substituent on the imidazole ring, distinguishing it from the N1-methyl analog N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1206996-55-5) . The allyl group introduces an sp²-hybridized carbon not present in the saturated N1-methyl, marginally increasing TPSA (81.5 vs. ~75 Ų estimated) and adding a potential site for metabolic epoxidation by CYP450 enzymes [1]. In the broader imidazole antifungal literature, the N1-allyl group has been associated with enhanced antifungal activity in 1-[2-(substituted phenyl)allyl]imidazole series through improved hydrophobic interactions with fungal CYP51 [2]. This structural feature provides a synthetic handle for further derivatization (e.g., epoxidation, dihydroxylation, cross-metathesis) not available with the N1-methyl analog.

Physicochemical profiling Drug design N1-substituent SAR

Imidazole Thioether Scaffold: Broad Therapeutic Target Potential Across Kinase, HIV-RT, and Immunomodulatory Pathways

The 2-thio-substituted imidazole scaffold to which this compound belongs has demonstrated activity across multiple therapeutic target classes. In kinase inhibition, 4(5)-aryl-2-thio-substituted imidazoles have shown p38 MAP kinase inhibitory activity with IC₅₀ values in the low micromolar range [1]. In antiviral applications, the imidazole thioacetanilide class has produced HIV-1 NNRTIs with EC₅₀ values as low as 0.18 μM [2]. In immunomodulation, 2-thio-substituted imidazole derivatives have been patented as cytokine-release inhibitors for treating immune disorders [3]. The target compound's specific substitution pattern — combining N1-allyl, C5-(4-methoxyphenyl), and N-isopropylacetamide — has not been evaluated in any of these contexts, representing a unique chemotype at the intersection of multiple pharmacologically validated scaffold families.

Polypharmacology Kinase inhibition Immunomodulation Antiviral

Recommended Research and Procurement Application Scenarios for 2-((1-Allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide


HIV-1 NNRTI Lead Optimization: Exploring N-Alkyl vs. N-Aryl Acetamide SAR

This compound serves as a structurally distinct N-alkyl probe for the imidazole thioacetanilide (ITA) HIV-1 NNRTI series. With the established ITA scaffold yielding EC₅₀ values as low as 0.18 μM for N-aryl congeners [1], this N-isopropyl variant enables systematic evaluation of whether an aliphatic amide terminus can maintain or improve antiviral potency while potentially reducing CYP-mediated aniline-related toxicity. Procurement is recommended for medicinal chemistry teams conducting scaffold-hopping campaigns around the NNRTI pharmacophore.

Kinase Inhibitor Screening: p38 MAPK and Related Proline-Directed Serine/Threonine Kinases

Given that 4(5)-aryl-2-thio-substituted imidazoles have demonstrated p38 MAP kinase inhibitory activity [2], this compound — with its 4-methoxyphenyl at the imidazole C5 position corresponding to the aryl group in active p38 inhibitors — is a rational candidate for kinase selectivity panel screening. The electron-donating methoxy group at the para position may enhance binding to the hydrophobic back pocket of p38α MAP kinase compared to unsubstituted phenyl or electron-withdrawing analogs [2].

Antifungal Activity Evaluation Against Azole-Resistant Candida Species

The N1-allyl imidazole substructure is a recognized pharmacophore in azole antifungal agents targeting CYP51 [3]. The N-isopropylacetamide side chain may confer differential binding to fungal CYP51 isoforms compared to clinical azoles (fluconazole, itraconazole), offering a potential path to overcoming azole resistance. This compound is recommended for procurement by laboratories screening for novel antifungal chemotypes with activity against fluconazole-resistant Candida albicans and Candida auris isolates.

Chemical Biology Tool for Immunomodulatory Target Deconvolution

The 2-thio-substituted imidazole class has documented cytokine-release-inhibiting activity as disclosed in patent literature [4]. The target compound, with its specific N-isopropylacetamide side chain, provides a differentiated chemotype for chemical proteomics studies aimed at identifying the molecular target(s) responsible for the immunomodulatory phenotype of this scaffold class. Procurement is advised for academic chemical biology groups conducting affinity-based protein profiling (AfBPP) or cellular thermal shift assay (CETSA) target identification campaigns.

Quote Request

Request a Quote for 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.